Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H16N4O2S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)14-4-6(5-14)7-12-8(11)17-13-7/h6H,4-5H2,1-3H3,(H2,11,12,13) |
InChI Key |
HZIRHJMOLMHPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for 5-Amino-1,2,4-Thiadiazole Derivatives
The 5-amino-1,2,4-thiadiazole ring is typically synthesized via cyclization reactions involving amidoximes and thiocyanate reagents. A notable method involves the cyclization of O-arylsulfonyl- or O-alkylsulfonyl-substituted amidoximes with metal thiocyanates (MSCN, where M is an alkali metal or ammonium) in suitable solvents. This process efficiently yields 5-amino-1,2,4-thiadiazole derivatives with good yields. The amidoxime substrate can be either syn- or anti-isomer, although conventional methods struggle to produce anti-isomers of amidine derivatives, limiting thiadiazole ring formation from these.
Industrial Considerations and Challenges
Some industrial methods for preparing 5-amino-1,2,4-thiadiazole derivatives involve multi-step syntheses with hazardous reagents, such as nitrile-forming agents, making them less attractive for large-scale production. Alternative cyclization strategies have been developed to mitigate these issues, focusing on safer reagents and more straightforward reaction conditions.
Preparation of the Azetidine Core: tert-Butyl 3-Aminoazetidine-1-carboxylate and tert-Butyl 3-Bromoazetidine-1-carboxylate
Synthesis of tert-Butyl 3-Bromoazetidine-1-carboxylate
This intermediate is commonly prepared and used as a key building block for azetidine derivatives. The synthesis involves bromination of azetidine derivatives protected with a tert-butyl carbamate (Boc) group. The compound is available commercially and has been utilized in various nucleophilic substitution reactions under mild conditions, such as in N,N-dimethylformamide (DMF) with potassium carbonate at 60 °C, yielding the product in near-quantitative yields (100%).
Synthesis of tert-Butyl 3-Aminoazetidine-1-carboxylate
This compound is another crucial intermediate, typically prepared by substitution reactions starting from tert-butyl 3-bromoazetidine-1-carboxylate or via reduction of corresponding azetidine derivatives. It is used as a nucleophile in amide coupling reactions. For example, it can be coupled with carboxylic acids using carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBT) in dichloromethane at room temperature, yielding amide products in good yields.
Coupling of the Azetidine and 5-Amino-1,2,4-Thiadiazole Units
Direct Coupling via Nucleophilic Substitution
A common approach to prepare tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate involves the nucleophilic substitution of tert-butyl 3-bromoazetidine-1-carboxylate with 2-amino-5-bromothiadiazole or related thiadiazole intermediates. This reaction is typically performed in polar aprotic solvents like DMF or N-methylpyrrolidinone (NMP) with potassium carbonate as the base at elevated temperatures (60–100 °C). The reaction proceeds with high efficiency, yielding the desired coupled product after purification by silica gel chromatography.
Multi-Step Synthesis Involving Protection and Deprotection
In some synthetic schemes, the azetidine nitrogen is protected with the tert-butyl carbamate group (Boc), and the thiadiazole ring is introduced via reaction with 2-amino-5-bromothiadiazole derivatives. The process may involve:
- Initial reaction of N-Boc-protected azetidine derivatives with 2-amino-5-bromothiadiazole to form intermediates.
- Subsequent acylation steps using acyl chlorides (e.g., phenylacetyl chloride) to modify the thiadiazole substituents.
- Boc deprotection and further functionalization if required.
These steps have been documented in the synthesis of analogues and related compounds, demonstrating the versatility of this approach.
Representative Reaction Scheme Summary
| Step | Reactants / Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 2-Amino-5-bromothiadiazole + N-Boc-azetidine derivative | Nucleophilic substitution to form thiadiazole-azetidine intermediate | High yield; reaction in DMF with K2CO3 at 60–100 °C |
| 2 | Acylation with phenylacetyl chloride or other acyl chlorides | Functionalization of thiadiazole nitrogen or azetidine ring | Moderate to high yields; requires careful control of conditions |
| 3 | Boc deprotection (acidic conditions) | Removal of protecting group to expose amine functionality | Standard protocols using TFA or similar acids |
| 4 | Further coupling or purification | Final compound isolation and characterization | Purification by chromatography; yields vary by step |
Analytical and Purification Techniques
- Purification is typically achieved by silica gel flash chromatography using gradients of ethyl acetate and heptane or dichloromethane.
- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm structure and purity.
- Reaction monitoring and optimization often rely on LC-MS methods to track intermediate formation and conversion rates.
Summary of Key Research Findings
- The 5-amino-1,2,4-thiadiazole ring can be efficiently synthesized via cyclization of amidoximes with metal thiocyanates, although industrial scalability requires careful reagent choice due to hazardous intermediates.
- tert-Butyl 3-bromoazetidine-1-carboxylate serves as a versatile electrophilic partner in nucleophilic substitution reactions to introduce the azetidine moiety into thiadiazole derivatives.
- Multi-step synthetic routes involving protection, substitution, acylation, and deprotection allow for the preparation of this compound and analogues with good yields and purity.
- Reaction conditions typically involve polar aprotic solvents, mild bases like potassium carbonate, and temperatures ranging from room temperature to 100 °C for optimal conversion.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction: Depending on the functional groups, it may be susceptible to oxidation or reduction.
Common Reagents: Reagents such as acids, bases, and nucleophiles play a role in its transformations.
Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Biological Studies: Scientists investigate its interactions with biological targets.
Pharmacology: It could have potential pharmacological applications.
Fine Chemicals: It may find use in specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Azetidine-Based Compounds
Key Differences and Implications
Substituent Effects on Reactivity :
- The boronate ester in the pyrazole-containing analogue enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the thiadiazole-based compound .
- The indole derivative’s bulkier substituent (methoxy-indole) may influence solubility and binding affinity in biological targets compared to the planar thiadiazole ring .
Isomerism and Biological Activity: The 1,3,4-thiadiazole isomer (vs.
Synthetic Challenges: The this compound and its 1,3,4-thiadiazole isomer share identical molecular weights but differ in crystallinity (e.g., melting points), highlighting the role of isomerism in solid-state properties .
Protective Group Strategies :
- While the tert-butyl carbamate group is common across these compounds, its stability varies under different reaction conditions (e.g., acid-sensitive in indole derivatives vs. robust in thiadiazole systems) .
Research Findings and Authoritative Insights
- Medicinal Chemistry : The 1,2,4-thiadiazole moiety in the target compound is favored for its electron-deficient nature, enhancing interactions with kinase active sites .
- Synthetic Utility : The boronate-containing analogue’s use in cross-coupling reactions underscores the versatility of azetidine scaffolds in diversifying chemical libraries .
- Isomer-Specific Behavior : The low yield (27%) observed in both thiadiazole isomers suggests inherent challenges in cyclization steps, necessitating optimization for scale-up .
Biological Activity
Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its role as an enzyme inhibitor and its implications in cancer research.
Structural Characteristics
The compound features a unique structural configuration comprising an azetidine ring and a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 256.33 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₂S |
| Molecular Weight | 256.33 g/mol |
| CAS Number | 2613381-89-6 |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. A typical synthetic route may include:
- Formation of the thiadiazole moiety.
- Introduction of the azetidine ring through cyclization.
- Final derivatization to incorporate the tert-butyl and carboxylate groups.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of glutaminase, an enzyme critical for cancer cell metabolism. Inhibiting this enzyme can disrupt the metabolic pathways that cancer cells rely on for growth and proliferation.
Mechanism of Action:
The compound's unique structure allows it to interact effectively with biological targets, potentially modulating enzymatic activities involved in cancer progression. Studies have shown that similar compounds with thiadiazole moieties exhibit significant inhibitory effects on various enzymes .
Case Studies and Research Findings
Several studies have explored the biological activities associated with thiadiazole derivatives:
- Anticancer Activity: Research has shown that compounds with similar structures can inhibit cancer cell lines by targeting metabolic pathways essential for tumor growth.
- Antimicrobial Activity: A review highlighted various derivatives of 2-amino-1,3,4-thiadiazole exhibiting antimicrobial properties against bacteria and fungi . Although direct studies on this compound are still emerging, its structural similarities suggest potential efficacy.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azetidine ring + thiadiazole | Potential glutaminase inhibitor |
| Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate | Triazole instead of thiadiazole | Potential glutaminase inhibitor |
| Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate | Brominated pyridine moiety | Antimicrobial properties |
Q & A
Basic: What are the key considerations for synthesizing tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate with optimal yield?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and catalysts. For example, tert-butyl carbamate derivatives often use protecting groups (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates. A reported procedure achieved a 27% yield via coupling reactions under nitrogen, with purification via chromatography . Key steps include:
- Azetidine ring formation : Cyclization under basic conditions.
- Thiadiazole coupling : Use of coupling agents like EDCI/HOBt.
- Deprotection : Acidic cleavage of tert-butyl groups.
Optimization strategies include exploring alternative catalysts (e.g., Pd-based for cross-coupling) or microwave-assisted synthesis to enhance reaction efficiency .
Advanced: How can structural contradictions in crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography (e.g., bond angles) and NMR/IR data require cross-validation:
- X-ray refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve electron density maps, especially for the thiadiazole-azetidine junction .
- DFT calculations : Compare computed IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with experimental data to validate tautomeric forms .
- Dynamic NMR : Assess temperature-dependent shifts to detect conformational flexibility in the azetidine ring .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- HRMS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]+ calc’d 283.1406) .
- IR spectroscopy : Identifies functional groups (e.g., tert-butyl C-O stretch at 1142 cm⁻¹) .
- HPLC-PDA : Monitors degradation under stress conditions (e.g., pH, temperature).
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage .
Advanced: How does computational modeling predict the interaction of this compound with β-lactamase enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to penicillin-binding proteins (PBPs). The 5-amino-1,2,4-thiadiazole moiety mimics β-lactam’s carboxylate group, enabling competitive inhibition .
- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns) to prioritize synthesis targets.
- Free energy calculations (MM/PBSA) : Quantify binding affinities, focusing on residues like Ser130 in PBPs .
Advanced: What contradictions exist in reported synthetic yields, and how can they be addressed methodologically?
Methodological Answer:
Discrepancies in yields (e.g., 27% vs. higher literature values for similar azetidines) arise from:
- Protecting group strategies : tert-Butyl esters may hydrolyze prematurely under acidic conditions. Alternative groups (e.g., Fmoc) could improve stability .
- Coupling efficiency : Replace EDCI/HOBt with newer reagents like COMU for better thiadiazole-azetidine coupling .
- Workup protocols : Use centrifugal partition chromatography (CPC) instead of column chromatography to recover polar intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Analog synthesis : Modify the thiadiazole (e.g., 5-nitro vs. 5-amino) and azetidine (e.g., 3-hydroxy substitution) to assess antimicrobial activity .
- In vitro assays : Test against Gram-positive/negative bacterial panels (MIC ≤2 µg/mL indicates potency).
- Cytotoxicity screening : Use HEK293 cells to ensure selectivity (IC50 >50 µM) .
- 3D-QSAR : Align CoMFA models with docking results to prioritize substituents .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., tert-butyl chloroformate).
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How does the tert-butyl group influence the compound’s metabolic stability in vivo?
Methodological Answer:
- In vitro microsomal assays : Compare half-life (t1/2) with non-tert-butyl analogs. The bulky tert-butyl group reduces CYP450-mediated oxidation, enhancing stability .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB (>90% indicates prolonged circulation).
- Metabolite ID : LC-MS/MS identifies hydroxylated derivatives at the azetidine ring .
Basic: What synthetic routes are available for introducing the 5-amino-1,2,4-thiadiazole moiety?
Methodological Answer:
- Cyclocondensation : React thiourea with cyanogen bromide under basic conditions .
- Oxidative dimerization : Use iodine/H2O2 to couple thioamide precursors .
- Post-functionalization : Introduce amino groups via nitration followed by reduction (e.g., H2/Pd-C) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- High-resolution X-ray : Resolve electron density at the thiadiazole N-atoms to distinguish 1,2,4-thiadiazole vs. 1,3,4 isomers .
- Neutron diffraction : Locate H atoms to confirm protonation states (e.g., amino vs. imino tautomers) .
- Complementary techniques : Pair with solid-state NMR (13C CP/MAS) to validate crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
